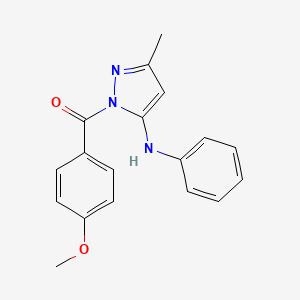
1-(4-methoxybenzoyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxybenzoyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine is a chemical compound that belongs to the pyrazole family. It is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, and its use has been increasing in recent years.
Applications De Recherche Scientifique
1-(4-methoxybenzoyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine has been extensively studied for its potential use in scientific research. It has shown promising results in various studies, including cancer research, inflammation, and neurodegenerative diseases. This compound has been used as a tool to investigate the mechanism of action of various biological pathways and to identify potential drug targets.
Mécanisme D'action
The mechanism of action of 1-(4-methoxybenzoyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), phosphodiesterase (PDE), and histone deacetylase (HDAC). This compound has also been shown to induce apoptosis in cancer cells and to reduce inflammation.
Biochemical and Physiological Effects:
1-(4-methoxybenzoyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. In addition, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-methoxybenzoyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine in lab experiments include its high purity, ease of synthesis, and low cost. This compound has also been shown to have low toxicity in animal models. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential to interact with other compounds in biological systems.
Orientations Futures
There are several future directions for research on 1-(4-methoxybenzoyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine. One potential direction is to investigate the mechanism of action of this compound in more detail. Another potential direction is to explore the potential use of this compound in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. In addition, future research could focus on developing more effective synthesis methods for this compound and improving its solubility in aqueous solutions.
Méthodes De Synthèse
The synthesis of 1-(4-methoxybenzoyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine involves the reaction of 4-methoxybenzoylhydrazine and 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a suitable catalyst. The reaction is carried out in a suitable solvent under controlled conditions. The yield of the compound is high, and the purity can be easily achieved by simple purification methods.
Propriétés
IUPAC Name |
(5-anilino-3-methylpyrazol-1-yl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-12-17(19-15-6-4-3-5-7-15)21(20-13)18(22)14-8-10-16(23-2)11-9-14/h3-12,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIDJFAPQTUFDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Anilino-3-methylpyrazol-1-yl)-(4-methoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

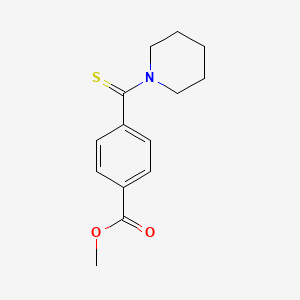
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5804470.png)

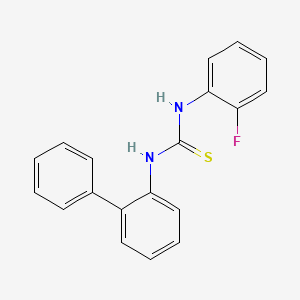
![2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5804487.png)

![ethyl 4-{[(diallylamino)carbonothioyl]amino}benzoate](/img/structure/B5804502.png)
![1-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804516.png)
![4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5804523.png)
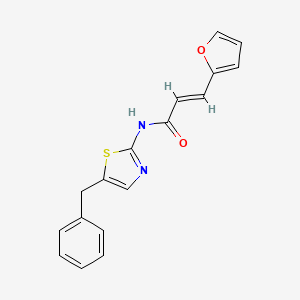

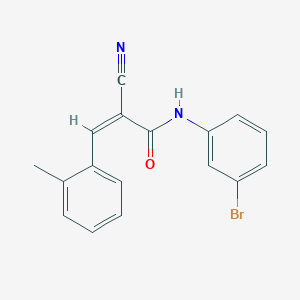
![N-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5804557.png)
![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5804568.png)